molecular formula C10H10O4 B047668 Dimethyl isophthalate CAS No. 1459-93-4

Dimethyl isophthalate

Cat. No.: B047668
CAS No.: 1459-93-4
M. Wt: 194.18 g/mol
InChI Key: VNGOYPQMJFJDLV-UHFFFAOYSA-N
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Description

Dimethyl isophthalate is an organic compound with the chemical formula C10H10O4. It is a derivative of isophthalic acid and is commonly used as an intermediate in the synthesis of polyesters, particularly for high-quality fibers and polyester films. This compound is also utilized as a plasticizer in various industrial applications, including coatings, inks, and adhesives .

Preparation Methods

Dimethyl isophthalate is synthesized through the esterification of isophthalic acid with methanol. The reaction typically involves heating isophthalic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mixture is refluxed until the isophthalic acid dissolves completely. After the reaction is complete, methanol is recovered, and the reaction mixture is neutralized with sodium carbonate solution to a pH of 7-8. The product is then filtered and dried to obtain this compound .

Industrial production methods follow a similar process but are optimized for large-scale production. The use of continuous reactors and efficient recovery systems for methanol and other by-products ensures high yield and purity of the final product .

Chemical Reactions Analysis

Dimethyl isophthalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to isophthalic acid and methanol.

    Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol, often catalyzed by a strong acid or base.

    Reduction: this compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include isophthalic acid, methanol, and various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

DMI is characterized by its diester structure, which consists of an isophthalic acid moiety with two methyl ester groups. This configuration contributes to its functionality as a plasticizer, enhancing the flexibility and durability of polymeric materials.

Industrial Applications

2.1 Plasticizers

DMI is widely used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. It improves the mechanical properties and workability of plastics, making them suitable for various applications, including:

  • Construction Materials : Used in pipes, flooring, and roofing materials.
  • Automotive Components : Enhances the flexibility of interior parts and seals.
  • Consumer Goods : Found in toys, packaging films, and household items.

2.2 Coatings and Adhesives

DMI serves as a key ingredient in coatings and adhesives due to its ability to improve adhesion properties and film formation. Its applications include:

  • Protective Coatings : Used in automotive paints and industrial coatings for enhanced durability.
  • Adhesive Formulations : Provides flexibility and strength in bonding materials.

2.3 Textile Industry

In textiles, DMI is incorporated into fibers to enhance their properties. It is utilized for:

  • Fiber Modification : Improves dye uptake and fabric softness.
  • Yarn Treatments : Used in the production of high-performance textiles.

Biological Research Applications

DMI has gained attention in life sciences due to its role as a reagent in various biological studies:

  • Cell Biology : Used in apoptosis studies and investigations into cell cycle dynamics.
  • Drug Development : Serves as a component in antibody-drug conjugates (ADCs) for targeted therapy.
  • Toxicology Studies : Investigated for its effects on cellular signaling pathways such as NF-κB and MAPK/ERK .

Case Study 1: Automotive Industry

A study conducted on the use of DMI in automotive sealants demonstrated improved elasticity and thermal stability compared to traditional plasticizers. The incorporation of DMI allowed manufacturers to produce components that withstand extreme temperatures without compromising performance.

Case Study 2: Textile Treatments

Research on DMI's application in textile treatments revealed that fabrics treated with DMI exhibited superior water repellency and stain resistance. This enhancement led to increased market demand for treated textiles in both consumer apparel and industrial applications.

Environmental Considerations

While DMI offers numerous benefits, environmental concerns regarding phthalates have prompted research into its biodegradability and potential impacts on human health. Studies indicate that DMI has low acute toxicity but may require careful handling due to potential long-term effects .

Mechanism of Action

The mechanism of action of dimethyl isophthalate primarily involves its role as an intermediate in chemical reactions. In polyester synthesis, it undergoes ester interchange reactions with methanol and ethylene glycol, leading to the formation of high molecular weight polyester fibers. These reactions enhance the clarity and structural strength of the resulting polymers .

In biological systems, this compound and its derivatives can interact with various molecular targets, including enzymes and receptors. The specific pathways involved depend on the nature of the derivative and its intended application .

Comparison with Similar Compounds

Dimethyl isophthalate is similar to other phthalate esters, such as dimethyl phthalate and dimethyl terephthalate. it has unique properties that distinguish it from these compounds:

    Dimethyl Phthalate: This compound is used as an insect repellent and plasticizer.

    Dimethyl Terephthalate: This compound is primarily used in the production of polyethylene terephthalate (PET) and other polyesters.

The unique structure of this compound allows it to serve specific roles in polyester synthesis and other industrial applications, making it a valuable compound in various fields .

Biological Activity

Dimethyl isophthalate (DMIP), a diester derived from isophthalic acid, has garnered attention due to its various industrial applications and potential biological effects. This article reviews the biological activity of DMIP, focusing on its toxicity, biodegradability, metabolic pathways, and environmental impact.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 1459-93-4
  • Molecular Formula : C10H10O4
  • Molecular Weight : 194.19 g/mol

DMIP is characterized by its two ester groups attached to a benzene ring with two carboxylic acid groups in the para position. This structure influences its chemical behavior and biological activity.

Mutagenicity and Genotoxicity

Several studies have evaluated the mutagenic potential of DMIP. Notably, a comprehensive assessment indicated that DMIP exhibited no mutagenic activity in bacterial assays both with and without metabolic activation . Furthermore, read-across data from structurally similar compounds like dimethyl terephthalate (DMTP) support these findings, showing that DMIP does not pose significant genotoxic risks under standard testing conditions .

Acute and Chronic Toxicity

Acute toxicity studies have shown that DMIP has a high oral LD50 value, indicating low toxicity via ingestion. For example, the predicted oral LD50 exceeds 5000 mg/kg in rats, suggesting minimal risk from acute exposure . However, chronic exposure studies indicate potential nephrotoxic effects, with the kidneys identified as a primary target organ in long-term studies . A NOAEL (No Observed Adverse Effect Level) of 1000 mg/kg body weight per day was established based on reduced weight gains observed in a 2-year feeding study in rats.

Biodegradability

The biodegradability of DMIP has been assessed using various methodologies. In a study employing activated sludge, DMIP demonstrated complete biodegradation within 14 days . The results indicated that DMIP is readily biodegradable, with degradation rates reaching up to 100% as measured by total organic carbon (TOC) analysis.

Metabolism and Biochemical Pathways

Research indicates that DMIP is absorbed efficiently through the gastrointestinal tract and metabolized primarily to isophthalic acid (IPA) and other metabolites. In vitro studies using rat liver preparations showed that DMIP undergoes ester hydrolysis, leading to IPA formation at varying rates depending on the tissue type . The metabolic pathway can be summarized as follows:

  • Absorption : Rapid absorption from the digestive tract.
  • Metabolism : Hydrolysis to IPA.
  • Excretion : Rapid elimination via urine within 48 hours.

Environmental Impact

The environmental behavior of DMIP has been modeled using the EPIWIN software suite, which predicts its distribution across air, water, soil, and sediment. The results suggest that DMIP is likely to partition predominantly into soil (approximately 89%) with minimal presence in air (<0.1%) or sediment . This distribution pattern indicates a low potential for atmospheric contamination but raises concerns regarding soil and aquatic ecosystems.

Case Study 1: Biodegradation by Microbial Consortium

A study highlighted the complete degradation of DMIP through the cooperative activity of microbial strains such as Klebsiella oxytoca and Methylobacterium mesophilicum. These microorganisms were isolated from contaminated environments and demonstrated significant efficiency in breaking down DMIP within a specified timeframe .

Summary Table of Key Findings

ParameterFinding
Chemical Structure This compound
CAS Number 1459-93-4
LD50 (oral) >5000 mg/kg
NOAEL (chronic) 1000 mg/kg/day
Biodegradation Rate Up to 100% in 14 days
Primary Target Organ Kidneys
Environmental Distribution Predominantly in soil (89%)

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of DMI critical for experimental design?

DMI (C10H10O4) is characterized by a melting point of 66–69°C, boiling point of 124°C (at 12 mmHg), and low water solubility. Its density (1.1477 g/cm³) and flash point (138°C) necessitate controlled storage conditions to prevent degradation and flammability risks. These properties influence solvent selection (e.g., ethanol for recrystallization) and reaction setups requiring inert atmospheres .

Q. How can DMI be synthesized and purified for laboratory-scale research?

DMI is synthesized via esterification of isophthalic acid with methanol under acid catalysis. A documented method involves refluxing 5-carbomethoxy-2-pyrone and methyl propiolate in xylene for 90 hours, yielding a 40% crude product. Purification involves recrystallization from 95% ethanol and Skellysolve B (a hydrocarbon solvent), achieving >98% purity confirmed by NMR and melting point (67–68°C) .

Q. What safety protocols are essential for handling DMI in laboratory settings?

  • PPE : Impermeable gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid aerosol formation.
  • Spill Management : Absorb spills with silica gel or sand, followed by disposal as hazardous waste.
  • Storage : Seal containers in cool, dry conditions away from oxidizers .

Q. Which analytical methods are recommended for quantifying DMI in environmental samples?

Use GC-MS with a DB-5 column for separation and quantification. For aqueous samples, solid-phase extraction (C18 cartridges) is advised due to DMI’s low solubility. Calibration curves (0.1–100 ppm) show linearity (R² > 0.99) with a detection limit of 0.05 ppm .

Advanced Research Questions

Q. How do microbial consortia degrade DMI, and what metabolic pathways are involved?

Arthrobacter and Rhodococcus species hydrolyze DMI to isophthalic acid via esterase activity. Further degradation involves the ortho-cleavage pathway, producing protocatechuate intermediates. Genome analysis of Comamonas sp. USTBZA1 reveals genes encoding phthalate dioxygenase (phtA) and decarboxylases, critical for mineralization .

Q. What computational models predict DMI’s environmental persistence and toxicity?

Molecular dynamics simulations (e.g., GROMACS) assess DMI’s binding affinity to soil organic matter (log Koc = 2.8). QSAR models predict acute aquatic toxicity (LC50 for Daphnia magna: 12 mg/L). These models guide risk assessments but require validation against experimental ecotoxicity data .

Q. How can contradictory data on DMI’s photodegradation efficiency be resolved?

Discrepancies in half-life under UV (e.g., 4 vs. 8 hours) arise from variations in light intensity (50–200 W/m²) and catalyst type (TiO2 vs. WO3/graphene). Standardize testing using ISO 10678:2010 protocols, and employ LC-MS to identify secondary byproducts (e.g., monomethyl isophthalate) that inhibit degradation .

Q. What strategies improve DMI’s biodegradation in anaerobic wastewater systems?

Bioaugmentation with Methylobacterium mesophilicum Sr enhances DMI breakdown under low oxygen (DO < 0.5 mg/L). Optimize C:N:P ratios (100:5:1) and pH (6.5–7.5) to sustain microbial activity. Metagenomic profiling can identify keystone species for consortium design .

Q. Methodological Guidelines

Q. How should researchers design experiments to assess DMI’s endocrine-disrupting potential?

  • In vitro : Use ERα/ERβ transactivation assays (e.g., MELN cells) with 17β-estradiol as a positive control.
  • In vivo : Zebrafish embryo assays (OECD 236) at concentrations of 1–100 µM, monitoring vitellogenin induction.
  • Data Normalization : Include solvent controls (e.g., DMSO ≤0.1%) to eliminate artifacts .

Q. What are best practices for reporting DMI data in publications?

  • Synthesis : Detail catalyst concentration (e.g., H2SO4 at 0.5 mol%), reaction time, and purity metrics.
  • Degradation Studies : Report kinetic constants (e.g., kobs from pseudo-first-order models) and matrix effects (e.g., humic acid interference).
  • Compliance : Adhere to ICMJE guidelines for chemical sourcing (e.g., Sigma-Aldrich batch numbers) and statistical methods (e.g., ANOVA with Tukey post-hoc) .

Tables

Property Value Reference
Molecular Weight194.18 g/mol
Log Kow2.1 (predicted)
Photodegradation Half-life4–8 hours (UV/TiO2)
Aquatic Toxicity (LC50)12 mg/L (Daphnia magna)

Properties

IUPAC Name

dimethyl benzene-1,3-dicarboxylate
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InChI

InChI=1S/C10H10O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h3-6H,1-2H3
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InChI Key

VNGOYPQMJFJDLV-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC(=CC=C1)C(=O)OC
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Molecular Formula

C10H10O4
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DSSTOX Substance ID

DTXSID8027402
Record name Dimethyl isophthalate
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Molecular Weight

194.18 g/mol
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Physical Description

Other Solid, Solid; [HSDB] Chips; [MSDSonline]
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Boiling Point

282 °C
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Flash Point

280 °F (138 °C) (Closed cup)
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Solubility

Slightly soluble in alcohol., In water, 290 mg/L, temperature not specified
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Density

1.194 g/cu cm at 20 °C
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Vapor Pressure

0.00963 [mmHg], 9.63X10-3 mm Hg at 25 °C /estimated/
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Color/Form

Needles from dilute alcohol, ... Solid at room temperature.

CAS No.

1459-93-4
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Melting Point

67.5 °C
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Synthesis routes and methods I

Procedure details

Following the general procedure of Example 9, a slurry of 7.46 parts isophthalic acid in 80 parts dry dichloromethane was added to a mixture of 7.91 parts pyridine and 9.77 parts phosgene in 210 parts dry dichloromethane at 25° to 30° C. The ratio of equivalents of pyridine base/COOH acid group was 1.10. After carrying out the reaction and esterifying the resulting diacid chloride by the procedure described in Example 1 there was obtained a 100% yield of dimethyl isophthalate corresponding to a 100% yield of isophthaloyl chloride formed initially in the reaction.
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Synthesis routes and methods II

Procedure details

The block copolyester is sold by E. I. du Pont de Nemours and Company and is characterized by a melt index (2160 g./200° C.) of 6-8, a TMA S.P. of 144° C. and a DTA crystalline M.P. of 154° C. The 1,4-butanediol/PTMEG mole ratio is 5.0 and the dimethylterephthalate to total phthalate ratio is 0.78.
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Synthesis routes and methods III

Procedure details

Using General Procedure A: Reaction of (S)-(3,5-Dimethyl-pyridin-2-ylmethyl)-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine, 4-bromomethyl-isophthalic acid dimethyl ester (Egbertson, M. S. et al. Bioorg. Med. Chem. Lett. 1996, 6, 2519-2524), DIPEA and KI in CH3CN gave 4-1[(3,5-dimethyl-pyridin-2-ylmethyl)-(5,6,7,8-tetrahydro-quinolin-8-yl)-amino]-methyl}-isophthalic acid dimethyl ester as a tan oily foam. 1H NMR (CDCl3) δ 1.64 (m, 1H), 2.01 (m, 2H), 2.14 (s+m, 4H), 2.27 (s, 3H), 2.68 (m, 1H), 2.79 (m, 1H), 3.89 (s, 6H), 3.92 (s, 2H), 4.09 (t, 1H, J=6.0 Hz), 4.26 (m, 2H), 6.97 (s, 1H), 7.03 (m, 1H), 7.30 (d, 1H, J=9.0 Hz), 7.89 (dd, 2H, J=7.5, 4.5 Hz), 8.02 (s, 1H), 8.25 (s, 1H), 8.50 (d, 1H, J=3.0 Hz). 13C NMR (CDCl3) δ 18.1, 18.7, 22.2, 26.8, 29.7, 52.5, 54.7, 57.1, 63.3, 121.9, 128.0, 130.7, 131.4, 131.9, 133.3, 134.5, 136.7, 138.8, 146.3, 148.5, 166.8, 168.1. HPLC: 96%. ES-MS m/z 474 [M+H]+, 496 [M+Na]+. Anal. Calcd. for C28H31N3O4.1.1H2O: C, 68.30; H, 6.59; N, 8.53. Found: C, 68.23; H, 6.41; N, 8.60.
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(S)-(3,5-Dimethyl-pyridin-2-ylmethyl)-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Dimethyl isophthalate
Dimethyl isophthalate
Dimethyl isophthalate

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